trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol is an organic compound identified as a key intermediate in the synthesis of MER/FLT3 dual-inhibitor molecules []. These inhibitors are being investigated for their potential in cancer research.
Synthesis Analysis
The synthesis of trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol involves a multi-step process []:
This synthetic route is reported to be advantageous due to its simplicity, mild reaction conditions, and lower cost compared to prior methods []. The total yield of the process is stated to be 46.4% [].
Mechanism of Action
The reviewed abstracts do not delve into the specific mechanism of action of trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol. This compound is identified as an intermediate in the synthesis of MER/FLT3 dual-inhibitors [], suggesting that it is not the biologically active compound itself.
Applications
Based on the available information, the primary application of trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol is its use as a synthetic intermediate []. Its role is crucial in the development of MER/FLT3 dual-inhibitor molecules, which hold potential for further research in cancer treatment.
Related Compounds
Compound II
Compound Description: While not explicitly named, Compound II serves as the direct precursor to trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol in the synthetic pathway described in one of the papers. [] Its specific structure is not provided, but it undergoes selective dechlorination to yield Compound III. []
Relevance: As the immediate precursor in the synthesis, Compound II is inherently structurally related to trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol. [] It likely shares the core pyrrolo[2,3-d]pyrimidine system and the cyclohexanol moiety, with variations in substituents or protecting groups accounting for the structural differences.
Compound III
Compound Description: Similar to Compound II, the exact structure of Compound III remains undisclosed. [] It is obtained via selective dechlorination of Compound II and subsequently undergoes bromination with N-bromosuccinimide (NBS) to form Compound IV. []
Relevance: Compound III represents an intermediary step in the synthesis of trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol. [] Its structural connection stems from its position within this synthetic route. It likely possesses the core pyrrolo[2,3-d]pyrimidine and cyclohexanol features, potentially differing in the halogenation pattern or protecting group arrangement compared to the target compound.
Compound IV
Compound Description: Compound IV, like the previous two compounds, lacks a specific name and detailed structural information. [] It is generated from Compound III through bromination using NBS. [] Subsequently, Compound IV reacts with Compound V in the presence of an azo reagent and triphenylphosphine to produce Compound VI. []
Relevance: As a synthetic intermediate in the pathway leading to trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol, Compound IV shares a close structural relationship with the final product. [] The reaction sequence implies that it likely retains the fundamental pyrrolo[2,3-d]pyrimidine and cyclohexanol motifs, with the bromination step potentially introducing the bromine atom at the 5-position of the pyrrolo[2,3-d]pyrimidine ring system.
Compound V
Compound Description: The precise structure of Compound V remains undisclosed in the provided information. [] It participates in the synthetic pathway by reacting with Compound IV, leading to the formation of Compound VI. [] The reaction is mediated by an azo reagent and triphenylphosphine. []
Relevance: Compound V plays a crucial role in constructing the final structure of trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol. [] Although its specific structure is unknown, its involvement in the multistep synthesis implies a structural relationship, potentially contributing to the cyclohexanol moiety or the linker connecting it to the pyrrolo[2,3-d]pyrimidine core.
Compound VI
Compound Description: Similar to several other compounds in the synthetic scheme, Compound VI's detailed structure is not provided. [] It results from the reaction between Compound IV and Compound V, facilitated by an azo reagent and triphenylphosphine. [] Compound VI then undergoes a transformation in the presence of p-toluenesulfonic acid, yielding Compound VII. []
Relevance: Compound VI represents another intermediate in the synthesis of trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol. [] Its structural similarity stems from its position within this synthetic sequence. While the exact structure is unknown, it is expected to incorporate components from both Compound IV and Compound V, likely retaining the pyrrolo[2,3-d]pyrimidine core and incorporating elements that ultimately form the cyclohexanol or the linker region in the target compound.
Compound VII
Compound Description: Compound VII, like the preceding compounds, lacks a specific name and a fully disclosed structure. [] It arises from the reaction of Compound VI with p-toluenesulfonic acid. [] Finally, Compound VII is treated with sodium borohydride, leading to the formation of trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol via reduction. []
Relevance: As the final intermediate in the synthetic route, Compound VII possesses a very close structural resemblance to trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol. [] The reaction conditions suggest that Compound VII likely contains the fully assembled pyrrolo[2,3-d]pyrimidine-cyclohexanol structure, with the reduction step likely converting a carbonyl group in Compound VII to the hydroxyl group present in the target compound.
Compound Description: This compound is highlighted for its potential in treating allergic reactions, allergic dermatitis, atopic dermatitis, eczema, and pruritus. []
Relevance: The core structure of N-methyl-1-{trans-4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl}methanesulfonamide shares the 7H-pyrrolo[2,3-d]pyrimidine scaffold with trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol. [] Both compounds feature a cyclohexyl ring directly attached to the pyrrolo[2,3-d]pyrimidine system, highlighting a significant structural similarity.
Compound Description: EC144 stands out as a potent second-generation heat shock protein 90 (Hsp90) inhibitor. [] It exhibits greater potency both in vitro and in vivo compared to the first-generation inhibitor, 14 (BIIB021). []
Relevance: EC144 contains the 7H-pyrrolo[2,3-d]pyrimidin moiety, a key structural element also found in trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol. [] This shared core structure suggests a potential for similar chemical properties or biological activities.
Compound Description: This class of compounds, specifically those with 5-substitutions, is synthesized through a route involving condensation reactions with 2,6-diaminopyrimidin-4(3H)-one and subsequent modifications. []
Relevance: While structurally distinct in certain aspects, this group of compounds, particularly the 2-amino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one core, exhibits a notable resemblance to the pyrrolo[2,3-d]pyrimidine framework found in trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol. [] This shared heterocyclic system suggests potential similarities in their chemical behavior and biological properties.
Compound Description: MLN4924 functions as a potent and selective inhibitor of the NEDD8-activating enzyme (NAE). [] This inhibitory activity makes it a promising candidate for cancer treatment. []
Relevance: MLN4924 contains the 7H-pyrrolo[2,3-d]pyrimidine unit, a key structural feature also present in trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol. [] This common substructure suggests potential overlap in their chemical properties and biological profiles.
Compound Description: I-216 acts as a potent and selective inhibitor of the NEDD8-activating enzyme (NAE). [] This inhibitory effect makes it a promising candidate for cancer treatment. []
Relevance: I-216 possesses the pyrimidine ring system, a structural element that can also be identified within the pyrrolo[2,3-d]pyrimidine core of trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol. [] While not identical, this shared heterocyclic motif suggests potential similarities in their chemical reactivity and biological behavior.
Compound Description: CP55940 is a nonclassical cannabinoid exhibiting high potency as an agonist for both canonical and noncanonical pathways of the CB2 cannabinoid receptor. []
Relevance: Structurally, CP55940 shares a cyclohexanol moiety with trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol. [] Though the core structures differ significantly, this shared functional group might contribute to similarities in their physicochemical properties and interactions with biological targets.
Compound Description: JWH133 is a classic cannabinoid ligand known for its high efficacy as an agonist at the CB2 cannabinoid receptor, particularly in cyclase assays. []
Relevance: While JWH133 lacks direct structural similarities to trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol, its classification as a cannabinoid ligand, similar to CP55940, highlights the relevance of exploring compounds with diverse structures for potential interactions with cannabinoid receptors. [] This underscores the importance of considering a broad range of chemical scaffolds when investigating structure-activity relationships.
Compound Description: WIN55212-2 is classified as an aminoalkylindole and demonstrates moderate efficacy as an agonist at the CB2 cannabinoid receptor. [] It shows activity in both cyclase and arrestin recruitment assays. []
Relevance: WIN55212-2, despite lacking a close structural resemblance to trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol, belongs to the aminoalkylindole class, which is known to interact with cannabinoid receptors. [] This highlights the significance of exploring various chemical scaffolds for potential interactions with similar biological targets, emphasizing the importance of structural diversity in drug discovery.
Compound Description: AM1710, a cannabilactone, exhibits comparable efficacy to CP55940 as an inhibitor of adenylyl cyclase, but with lower potency. []
Relevance: Although AM1710 does not directly resemble trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol structurally, its classification as a cannabilactone, similar to other cannabinoid ligands mentioned (CP55940, JWH133), emphasizes the importance of considering a wide range of chemical structures when investigating interactions with cannabinoid receptors. [] This underscores the relevance of structural diversity in drug discovery.
Compound Description: UR144, classified as an aminoalkylindole, displays a distinct functional profile at the CB2 cannabinoid receptor, showing a bias towards arrestin recruitment with minimal impact on cyclase activity. []
Relevance: Despite the lack of direct structural similarities to trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol, UR144's classification as an aminoalkylindole, a class known to interact with cannabinoid receptors, highlights the importance of exploring diverse chemical structures for their interactions with this receptor family. []
Compound Description: SR144258 is recognized as a diarylpyrazole antagonist and exhibits inverse agonist activity at both the canonical (cyclase inhibition) and noncanonical (arrestin recruitment) pathways of the CB2 cannabinoid receptor. []
Relevance: Although SR144258 does not share a close structural resemblance to trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol, its activity as a CB2 cannabinoid receptor antagonist underscores the significance of exploring a variety of chemical structures for potential interactions with this receptor. []
Compound Description: AM630, an aminoalkylindole, displays a distinct functional profile as an inverse agonist in cyclase assays but acts as a low-efficacy agonist in arrestin recruitment assays at the CB2 cannabinoid receptor. []
Relevance: Despite lacking a close structural resemblance to trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol, AM630's classification as an aminoalkylindole, a class known to interact with cannabinoid receptors, emphasizes the value of investigating a diverse range of chemical structures when studying this receptor family. [] This highlights the role of structural diversity in understanding receptor interactions.
Compound Description: JTE907 belongs to the carboxamide class and displays a unique functional profile at the CB2 cannabinoid receptor, acting as an inverse agonist in cyclase assays while functioning as a low-efficacy agonist in arrestin recruitment assays. []
Relevance: While JTE907 does not share significant structural similarities with trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol, its classification as a carboxamide and its interactions with the CB2 cannabinoid receptor highlight the importance of considering a broad range of chemical structures in drug discovery efforts targeting this receptor. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.